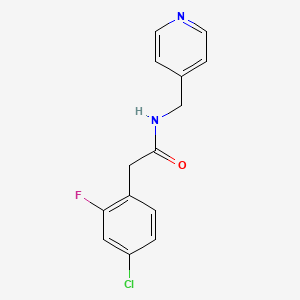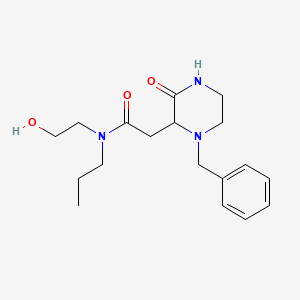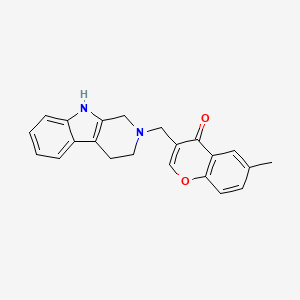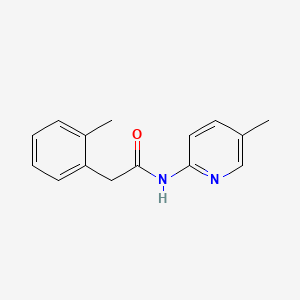
2-(4-chloro-2-fluorophenyl)-N-(4-pyridinylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-2-fluorophenyl)-N-(4-pyridinylmethyl)acetamide, also known as CFM-2, is a chemical compound that has been extensively studied due to its potential therapeutic applications. CFM-2 belongs to the class of N-acyl amino acid derivatives and has been found to exhibit a range of biochemical and physiological effects. We will also explore the current scientific research application of CFM-2 and list future directions for its potential therapeutic use.
Wirkmechanismus
The exact mechanism of action of 2-(4-chloro-2-fluorophenyl)-N-(4-pyridinylmethyl)acetamide is not fully understood. However, it has been suggested that 2-(4-chloro-2-fluorophenyl)-N-(4-pyridinylmethyl)acetamide acts by inhibiting the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids. Endocannabinoids are naturally occurring compounds in the body that play a role in pain and inflammation. By inhibiting FAAH, 2-(4-chloro-2-fluorophenyl)-N-(4-pyridinylmethyl)acetamide increases the levels of endocannabinoids, which in turn reduces pain and inflammation.
Biochemical and Physiological Effects:
2-(4-chloro-2-fluorophenyl)-N-(4-pyridinylmethyl)acetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in various animal models. 2-(4-chloro-2-fluorophenyl)-N-(4-pyridinylmethyl)acetamide has also been found to inhibit the growth of certain types of cancer cells. In addition, 2-(4-chloro-2-fluorophenyl)-N-(4-pyridinylmethyl)acetamide has been found to exhibit neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chloro-2-fluorophenyl)-N-(4-pyridinylmethyl)acetamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. 2-(4-chloro-2-fluorophenyl)-N-(4-pyridinylmethyl)acetamide has also been extensively studied and its mechanism of action is well understood. However, 2-(4-chloro-2-fluorophenyl)-N-(4-pyridinylmethyl)acetamide also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. 2-(4-chloro-2-fluorophenyl)-N-(4-pyridinylmethyl)acetamide also has a relatively short half-life, which can limit its effectiveness in some applications.
Zukünftige Richtungen
For research on 2-(4-chloro-2-fluorophenyl)-N-(4-pyridinylmethyl)acetamide include further studies on its mechanism of action, optimization of its pharmacokinetic properties, and clinical trials to evaluate its safety and efficacy in humans. 2-(4-chloro-2-fluorophenyl)-N-(4-pyridinylmethyl)acetamide may also have potential for use in combination with other drugs for synergistic effects.
Synthesemethoden
The synthesis of 2-(4-chloro-2-fluorophenyl)-N-(4-pyridinylmethyl)acetamide involves the reaction of 2-(4-chloro-2-fluorophenyl)acetic acid with N-(4-pyridinylmethyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction results in the formation of 2-(4-chloro-2-fluorophenyl)-N-(4-pyridinylmethyl)acetamide as a white solid with a melting point of 130-131°C.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-2-fluorophenyl)-N-(4-pyridinylmethyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit analgesic, anti-inflammatory, and anti-tumor activities. 2-(4-chloro-2-fluorophenyl)-N-(4-pyridinylmethyl)acetamide has been studied in various animal models and has shown promising results in reducing pain and inflammation. It has also been found to inhibit the growth of certain types of cancer cells.
Eigenschaften
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c15-12-2-1-11(13(16)8-12)7-14(19)18-9-10-3-5-17-6-4-10/h1-6,8H,7,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZJKXCZRRRILI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)CC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-fluorophenyl)-N-(4-pyridinylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5403522.png)
![4-fluoro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 4-nitrobenzoate](/img/structure/B5403524.png)

![(3aR*,7aS*)-2-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5403531.png)
![2-methoxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)isonicotinamide](/img/structure/B5403533.png)
![2-{4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5403539.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(4-fluorophenyl)urea](/img/structure/B5403550.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-5,6-dimethylpyrimidin-4-amine](/img/structure/B5403553.png)
![1-methyl-4-{[3-(methylsulfonyl)phenyl]sulfonyl}piperazine](/img/structure/B5403558.png)
![N-(2,6-dimethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5403569.png)

![2-[1-(2-methyl-2-phenylpropanoyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5403591.png)